molecular formula C26H24ClN3O6 B12023933 2-Ethoxy-4-((2-(2-(4-methoxybenzamido)acetyl)hydrazono)methyl)phenyl 4-chlorobenzoate CAS No. 764655-88-1

2-Ethoxy-4-((2-(2-(4-methoxybenzamido)acetyl)hydrazono)methyl)phenyl 4-chlorobenzoate

Cat. No.: B12023933
CAS No.: 764655-88-1
M. Wt: 509.9 g/mol
InChI Key: AWRCLZGAIFFCQI-WKULSOCRSA-N
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Description

2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes ethoxy, methoxybenzoyl, and chlorobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The exact methods can vary depending on the desired application and required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and chlorobenzoate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

764655-88-1

Molecular Formula

C26H24ClN3O6

Molecular Weight

509.9 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C26H24ClN3O6/c1-3-35-23-14-17(4-13-22(23)36-26(33)19-5-9-20(27)10-6-19)15-29-30-24(31)16-28-25(32)18-7-11-21(34-2)12-8-18/h4-15H,3,16H2,1-2H3,(H,28,32)(H,30,31)/b29-15+

InChI Key

AWRCLZGAIFFCQI-WKULSOCRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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